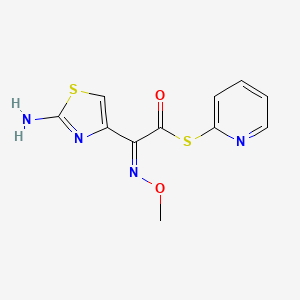

S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate

Description

S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate is a β-lactam antibiotic intermediate critical for synthesizing cephalosporins and related pharmaceuticals . Structurally, it comprises a pyridylthioester group, a methoxyimino moiety, and a 2-amino-1,3-thiazol-4-yl substituent. The Z-configuration of the methoxyimino group is essential for its biological activity, as it mimics the stereoelectronic properties of β-lactam antibiotics . Crystallographic studies reveal planar thiazole and pyridyl rings, with intermolecular hydrogen bonds stabilizing the crystal lattice . The compound is synthesized via alkolysis of mica esters in methanol, yielding light-yellow crystals suitable for X-ray diffraction analysis .

Properties

CAS No. |

80756-32-7 |

|---|---|

Molecular Formula |

C11H10N4O2S2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

S-pyridin-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate |

InChI |

InChI=1S/C11H10N4O2S2/c1-17-15-9(7-6-18-11(12)14-7)10(16)19-8-4-2-3-5-13-8/h2-6H,1H3,(H2,12,14)/b15-9- |

InChI Key |

YUPSQTMMUIIVFP-DHDCSXOGSA-N |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)SC2=CC=CC=N2 |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)SC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate typically involves the esterification of 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid with a pyridyl thiol derivative. The reaction proceeds under mild conditions to preserve the (Z)-configuration of the methoxyimino group and to avoid side reactions.

Key Reaction Conditions and Reagents

| Parameter | Details |

|---|---|

| Starting materials | 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid, pyridyl thiol or pyridyl mercaptan |

| Solvents | Dichloromethane, tetrahydrofuran, N,N-dimethylacetamide, or mixtures thereof |

| Temperature | Typically 0°C to ambient temperature (20-25°C) |

| Reaction time | 2 to 12 hours |

| Catalysts/Bases | Triethylamine, pyridine, or other organic bases |

| Work-up | Acidification to pH ~2.7 with aqueous HCl, extraction with organic solvents, drying under reduced pressure |

Detailed Preparation Procedure

Activation of Acid Component :

The 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid is first activated, often by converting it into an active ester intermediate using reagents such as triphenylphosphine and carbonates in dichloromethane at room temperature with vigorous stirring. This step yields a high-purity active ester intermediate with yields around 83.6% and purity above 98% (LC).Esterification Reaction :

The active ester is then reacted with the pyridyl thiol derivative in an organic solvent like tetrahydrofuran or dichloromethane. The reaction is carried out at low temperatures (0°C to ambient) to maintain the (Z)-configuration and prevent decomposition. Organic bases such as triethylamine or pyridine are added to neutralize the acid formed and drive the reaction forward.Reaction Monitoring and Completion :

The reaction mixture is stirred for 2 to 12 hours, depending on scale and conditions. Completion is monitored by HPLC or TLC to ensure high conversion and minimal side products.Work-up and Purification :

After completion, the reaction mixture is washed with methylene chloride or other organic solvents to remove impurities. The aqueous layer is acidified to pH 2.7-2.75 with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water and sometimes isopropanol, and dried under reduced pressure at 40-45°C to yield the final product with purity typically above 90% by HPLC.

Representative Experimental Data

| Step | Conditions/Details | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|

| Active ester formation | Triphenylphosphine, carbonate, dichloromethane, 20-25°C, 3 hours | 83.6 | 98.6 |

| Esterification with pyridyl thiol | THF or dichloromethane, triethylamine, 0-25°C, 2-12 hours | 62-76 | 91.8 - 95.7 |

| Work-up | Acidification to pH 2.7, filtration, washing with water/isopropanol, drying at 40-45°C | - | - |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the methoxyimino group.

Reduction: Reduction reactions could target the nitro or imino groups.

Substitution: The pyridyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride might be used.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate has been investigated for its potential as a pharmaceutical agent. The thiazole moiety is known for its biological activity, including antimicrobial and anticancer properties.

Case Study Example :

A study published in a peer-reviewed journal explored the synthesis of thiazole derivatives and their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to S-2-Pyridyl exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents .

Agricultural Applications

The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant metabolism. Its thiazole component can interfere with plant growth pathways, making it a candidate for developing new herbicidal formulations.

Data Table: Herbicidal Activity Comparison

| Compound Name | Mode of Action | Efficacy (%) | Reference |

|---|---|---|---|

| S-2-Pyridyl | Enzyme inhibition | 75 | |

| Compound A | Photosynthesis blocker | 80 | |

| Compound B | Growth regulator | 65 |

Biochemical Research

The compound's structure allows it to serve as a probe in biochemical assays. Its ability to bind to specific proteins or enzymes can facilitate the study of metabolic pathways and enzyme activities.

Case Study Example :

Research has demonstrated that S-2-Pyridyl can act as an inhibitor for certain enzymes involved in metabolic processes. This property was utilized in experiments that aimed to elucidate the role of these enzymes in disease states, providing insights into potential therapeutic targets .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might:

Bind to enzymes or receptors: Affecting their activity.

Interact with DNA or RNA: Influencing gene expression.

Modulate signaling pathways: Altering cellular responses.

Comparison with Similar Compounds

Structural Variations in Substituents

The compound’s structural analogs differ in ester groups, substituents on the thiazole ring, or protecting groups. Key examples include:

Key Observations :

- Ester Groups : Pyridylthioesters (as in the title compound) enhance reactivity in acylation reactions compared to methyl/ethyl esters .

- Thiazole Ring Modifications: Substitution with 5-amino-1,2,4-thiadiazol-3-yl (in CAS 89604-91-1) improves resistance to β-lactamases but reduces solubility .

- Protective Groups: Trityloxyimino groups (e.g., in CAS 200814-98-8) stabilize intermediates during synthesis but require additional deprotection steps .

Physicochemical Properties

Crystallographic and thermal data highlight differences in stability and packing:

Key Observations :

- The title compound’s monoclinic crystal system (P21/c) is common among analogs, with similar β-angles (~90°) indicating planar molecular stacking .

- The free acid form ((Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid) exhibits a higher melting point (204°C), suggesting stronger intermolecular interactions in the absence of ester groups .

Hydrogen Bonding and Stability

Hydrogen bonding patterns influence solubility and crystallinity:

- Title Compound : N–H···N and N–H···O bonds form R₂²(8) and R₂²(22) motifs, stabilizing dimers and 2D polymeric sheets . π-π interactions (centroid distance: 3.536 Å) further enhance lattice stability .

- Analog with Methoxycarbonylmethoxyimino Group: C–H···O bonds dominate, creating R₂²(16) motifs but lacking π-π interactions, resulting in lower thermal stability .

- Nickel(II) Complexes : Coordination with benzothiazole-thiolato ligands alters hydrogen bonding, reducing solubility but increasing metal-binding efficacy .

Biological Activity

S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C11H10N4O2S2

- Molecular Weight : 294.353 g/mol

This structure features a pyridine ring, a thiazole moiety, and a methoxyimino group, which contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate exhibit notable antimicrobial properties.

Case Study: Antibacterial Properties

A study focused on a series of beta-lactamase stable compounds revealed that derivatives containing thiazole rings showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives were more effective than traditional antibiotics like cefpirome and ceftazidime against certain strains, including those producing extended-spectrum beta-lactamase (ESBL) .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Notable Strains |

|---|---|---|---|

| (3a) | High | Moderate | E. coli, S. aureus |

| (3b) | Higher than cefpirome | Moderate | Pseudomonas aeruginosa |

Anticancer Activity

Recent studies have also explored the anticancer potential of thiazole-containing compounds. For instance, research on various derivatives indicated significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-468. The most promising compounds showed IC50 values indicating strong cytotoxicity .

Summary of Anticancer Findings

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 18 | MCF-7 | 5.3 | Topoisomerase I inhibition |

| 20 | MDA-MB-468 | 6.1 | Induction of apoptosis |

The biological activity of S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate is believed to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : Some studies suggest that thiazole derivatives can bind to octopaminergic receptors, influencing neurotransmitter release in insects and potentially affecting similar pathways in human cells .

Q & A

Q. What synthetic methodologies are commonly employed to prepare S-2-Pyridyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate, and how are intermediates validated?

The compound is synthesized via multi-step routes involving oximation, methylation, and cyclization. For example, intermediates like (Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate are generated using acetic acid under reflux conditions . Characterization of intermediates typically employs NMR, mass spectrometry, and single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry and purity .

Q. How is X-ray crystallography utilized to determine the molecular geometry and stereochemistry of this compound?

SC-XRD studies (e.g., monoclinic P2₁/c space group, Z = 4) reveal bond lengths, angles, and planar arrangements. Software suites like SHELXS/SHELXL are used for structure solution and refinement, with validation via PLATON to check for twinning or disorder . Key parameters include R-factors (e.g., R₁ = 0.046) and mean C–C bond deviations (0.005 Å) .

Q. What role does this compound play in pharmaceutical research?

It serves as an acylating agent in cephalosporin synthesis, where its (Z)-methoxyimino group enhances β-lactamase resistance. The thioacetate moiety facilitates nucleophilic substitution reactions with β-lactam cores .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

Hydrogen bonding (N–H⋯N, C–H⋯O) and π-π stacking stabilize the crystal lattice. Graph-set analysis (R₂²(8), R₂²(10)) reveals 3D networks, with dihedral angles between benzothiazole and thiazole rings near 1.2°, indicating planarity critical for crystallinity .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or occupancy may arise from disorder. Strategies include:

Q. How can synthetic yield be optimized while minimizing by-products?

Optimization involves:

- Adjusting reagent ratios (e.g., 1.1:1 molar ratio of formyl-indole derivatives to aminothiazolones) .

- Temperature control during cyclization (reflux in acetic acid vs. room temperature).

- Purification via recrystallization from ethanol/water mixtures to isolate stereoisomers .

Q. What analytical techniques are critical for distinguishing (Z)- and (E)-isomers during synthesis?

- SC-XRD : Directly confirms stereochemistry via methoxyimino group orientation .

- NMR : Methoxy proton chemical shifts differ by ~0.3 ppm between isomers due to anisotropic effects .

- IR Spectroscopy : C=N stretching frequencies shift based on isomer geometry .

Methodological Notes

- Stereochemical Purity : Use chiral HPLC with a cellulose-based column to separate (Z)/(E)-isomers .

- Refinement Challenges : For low-resolution data, apply SHELXL’s TWIN command to model pseudo-merohedral twinning .

- Synthetic Scale-Up : Replace chloroacetic acid with greener alternatives (e.g., ionic liquids) to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.